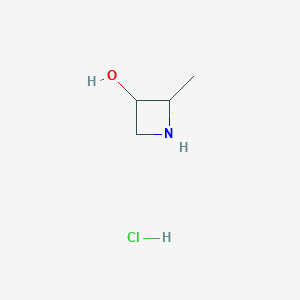

2-Methylazetidin-3-ol hydrochloride

Beschreibung

Overview of Azetidine (B1206935) Ring Systems: Structural Motifs and Challenges in Construction

Azetidines are saturated four-membered rings containing one nitrogen atom. fiveable.me This small, strained ring structure is a key feature, with a ring strain energy of approximately 25.2 kcal/mol, which is very close to that of the highly reactive aziridines. clockss.org Despite this strain, azetidines are generally more stable and easier to handle than their three-membered counterparts. rsc.orgresearchwithrutgers.com The pKa of azetidine is 11.29, similar to the less-strained five-membered pyrrolidine (B122466), indicating it can act as a typical secondary amine in many reactions. clockss.org

The construction of the azetidine ring is a significant challenge in synthetic organic chemistry. clockss.orgresearchgate.net The formation of four-membered rings is generally considered more difficult than three-, five-, or six-membered rings. clockss.orgresearchgate.net Common synthetic strategies include:

Intramolecular Cyclization: This is the most frequently used method, typically involving the displacement of a leaving group on a γ-amino alcohol or related substrate by the nitrogen atom. ingentaconnect.comacs.org However, this method can be hampered by competing elimination reactions. acs.org

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to azetidines. researchgate.netrsc.org However, this method has limitations, particularly with acyclic imines which can undergo preferential isomerization. researchgate.net

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a widely used method for preparing azetidines. magtech.com.cnacs.org

Ring Contraction and Expansion: Methods involving the rearrangement of larger or smaller heterocyclic rings have also been developed. magtech.com.cn

Recent advancements have introduced novel methods, such as palladium-catalyzed intramolecular C(sp³)–H amination and visible light-enabled aza Paternò-Büchi reactions, to overcome some of these synthetic hurdles. rsc.org

Importance of Chiral Azetidines in Contemporary Organic Synthesis

Chiral azetidines, those with a specific three-dimensional arrangement of atoms, are of paramount importance in modern organic synthesis and medicinal chemistry. magtech.com.cningentaconnect.comresearchgate.net The defined stereochemistry of these molecules is crucial as the biological activity of a compound is often directly related to its specific configuration. clockss.org

The applications of chiral azetidines are diverse:

Building Blocks: They serve as versatile building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. magtech.com.cnclockss.orgfiveable.me The rigid, three-dimensional structure of the azetidine ring can be used to control the conformation of larger molecules. enamine.net

Chiral Ligands and Catalysts: Chiral azetidine derivatives are employed as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds. ingentaconnect.comresearchgate.net They have been successfully used in reactions like Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net

Bioisosteres: The azetidine ring can act as a bioisostere for other cyclic systems, such as pyrrolidines or piperidines, offering a way to fine-tune the pharmacokinetic properties of drug candidates. nih.gov

The synthesis of enantiomerically pure azetidines is a key focus of research, with strategies including the use of chiral starting materials (chiral pool synthesis), resolution of racemic mixtures, and asymmetric synthesis. ingentaconnect.com

Positioning of 2-Methylazetidin-3-ol (B3247528) Hydrochloride within the Azetidine Chemical Landscape

2-Methylazetidin-3-ol hydrochloride is a specific, substituted azetidine that holds a notable position within the broader field of azetidine chemistry. nih.govchembk.com Its structure, featuring a methyl group at the 2-position and a hydroxyl group at the 3-position, provides specific stereochemical and functional characteristics.

The hydrochloride salt form is common for amine-containing compounds, often improving their stability and solubility. google.com The presence of both a hydroxyl group and a secondary amine within the strained four-membered ring makes it a versatile intermediate for further chemical modification. For instance, the hydroxyl group can undergo oxidation to a ketone or be substituted, while the nitrogen can be functionalized.

The stereochemistry of 2-Methylazetidin-3-ol is critical, with different isomers (e.g., (2S,3S), (2R,3R), (2S,3R), (2R,3S)) being distinct chemical entities with potentially different biological activities and applications. fluorochem.co.uksigmaaldrich.com The synthesis of specific stereoisomers of this compound is a key research objective. google.com

Scope and Academic Relevance of Research on this compound

Research on this compound and its derivatives is academically relevant due to its potential applications in several areas:

Medicinal Chemistry: Substituted azetidines are increasingly recognized for their desirable pharmacokinetic properties. researchgate.netenamine.net The incorporation of the azetidine ring can enhance metabolic stability and improve binding to biological targets. longdom.org Derivatives of 2-Methylazetidin-3-ol have been investigated as components of potential therapeutic agents, including inhibitors of enzymes like anaplastic lymphoma kinase (ALK) and Trk kinases, which are implicated in cancer and pain. google.comacs.org

Synthetic Methodology: The synthesis of specifically substituted and stereochemically defined azetidines like this compound drives the development of new and more efficient synthetic methods. google.comnih.gov Challenges in its synthesis, such as controlling stereochemistry and overcoming ring strain, spur innovation in organic chemistry.

Chemical Biology: As a building block, this compound can be incorporated into larger molecules to probe biological processes. For example, azetidine-containing nucleoside analogues have been synthesized to study enzyme inhibition. google.com

The continued exploration of the synthesis and reactivity of this and related azetidines contributes to the fundamental understanding of small-ring heterocycles and expands their utility in various scientific disciplines.

Data Tables

Table 1: Properties of this compound Stereoisomers

| Property | (2S,3S)-2-Methylazetidin-3-ol hydrochloride | (2R,3R)-2-Methylazetidin-3-ol hydrochloride | (2R,3S)-2-Methylazetidin-3-ol hydrochloride |

| CAS Number | 2227199-20-2 fluorochem.co.ukchemscene.com | 2231664-90-5 sigmaaldrich.combldpharm.com | 2725774-28-5 |

| Molecular Formula | C₄H₁₀ClNO chemscene.com | C₄H₁₀ClNO sigmaaldrich.com | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol chemscene.com | 123.58 g/mol | 123.58 g/mol |

| Appearance | Not specified | Not specified | Light yellow liquid or oily matter |

| Purity | ≥97% chemscene.com | Not specified | ≥95% |

| Storage | 4°C chemscene.com | 2-8 °C | 2-8 °C |

Eigenschaften

IUPAC Name |

2-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXJFDIRONLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylazetidin 3 Ol Hydrochloride and Its Derivatives

Retrosynthetic Approaches to the 2-Methylazetidin-3-ol (B3247528) Framework

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For the 2-methylazetidin-3-ol framework, the analysis primarily involves disconnections of the C-N bonds within the azetidine (B1206935) ring and functional group interconversions.

A primary disconnection breaks the C2-N1 and C4-N1 bonds, suggesting a precursor that can undergo intramolecular cyclization. This leads back to an acyclic γ-amino alcohol derivative. For instance, a 1,3-amino alcohol with appropriate leaving groups on the carbon backbone can be envisioned as a key intermediate.

Another common retrosynthetic step is the functional group interconversion of the hydroxyl group at the C3 position to a ketone. This points to 2-methylazetidin-3-one as a key precursor, which can then be reduced to the desired alcohol. This ketone can be derived from various acyclic precursors through cyclization.

The key synthons (idealized fragments) in the retrosynthesis of 2-methylazetidin-3-ol are often a γ-amino halide or a protected γ-amino alcohol. The corresponding synthetic equivalents are the actual reagents used to achieve the synthesis in the forward direction.

| Target Molecule | Key Disconnection | Precursor Type | Example Precursor |

| 2-Methylazetidin-3-ol | C-N bonds | γ-Amino alcohol/halide | 3-Amino-2-methyl-1,3-propanediol derivatives, N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine |

| 2-Methylazetidin-3-ol | C3-OH (FGI) | Azetidin-3-one | 1-Alkyl-2-methylazetidin-3-one |

Direct Cyclization Strategies for Azetidine Ring Formation

Direct cyclization is one of the most common approaches to forming the azetidine ring. These methods involve the formation of one or two C-N bonds in the final ring-closing step.

Intramolecular Nucleophilic Substitution Reactions

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. youtube.com This strategy typically involves an amine nucleophile attacking an electrophilic carbon atom within the same molecule, displacing a leaving group to form the four-membered ring.

A notable example is the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines, which shares a similar substitution pattern. The process starts with the reduction of an enamine to a γ-amino alcohol, followed by chlorination with thionyl chloride. The resulting N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine undergoes intramolecular cyclization in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield the azetidine ring.

Another powerful method involves the hydride-induced cyclization of β-bromo-α,α-dimethoxyketimines. The addition of a hydride reagent initiates an intramolecular nucleophilic substitution to form a 3,3-dimethoxyazetidine. Subsequent acid hydrolysis of the dimethoxy group furnishes the corresponding azetidin-3-one, which can then be reduced to the azetidin-3-ol (B1332694). The research by De Kimpe and colleagues has extensively explored the synthesis of 1-alkyl-2-methylazetidin-3-ones from butane-2,3-dione, which are then reduced to the corresponding 2-methylazetidin-3-ols. acs.orgresearchgate.net

A well-established route to N-benzhydrylazetidin-3-ol involves the reaction of benzhydrylamine with epichlorohydrin (B41342). google.comresearchgate.net The initial nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization where the nitrogen displaces the chloride, efficiently forms the azetidine ring. google.com

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | Primary amine, NaBH₄, SOCl₂, LiHMDS | N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | 1-Alkyl-2-(trifluoromethyl)azetidine | |

| Butane-2,3-dione | Primary amine, reducing agent, etc. | - | 1-Alkyl-2-methylazetidin-3-one | acs.orgresearchgate.net |

| Benzhydrylamine, Epichlorohydrin | Base | 1-(Benzhydrylamino)-3-chloropropan-2-ol | 1-Benzhydrylazetidin-3-ol | google.com |

Reductive Cyclizations

Reductive cyclization offers an alternative pathway to the azetidine core. This method typically involves the intramolecular cyclization of an intermediate that is formed and then reduced in the same pot.

One example is the electroreductive intramolecular coupling of chiral aromatic α-imino esters. These precursors, derived from α-amino acids, can be cyclized to form cis-2,4-disubstituted azetidine-3-ones with high stereospecificity. The reaction is promoted by an electric current in the presence of chlorotrimethylsilane (B32843) and a base. researchgate.net

Another approach is the reductive cyclization of aza-Michael adducts. For instance, the adducts formed from the reaction of chalcones and diethyl N-arylphosphoramidates can undergo reductive cyclization with sodium borohydride (B1222165), followed by treatment with sodium hydride, to afford 1,2,4-trisubstituted azetidines in a one-pot, diastereoselective manner. researchgate.net

Cyclizations of Allylic and Homoallylic Amines

The cyclization of unsaturated amines, such as allylic and homoallylic amines, provides another route to the azetidine ring. These reactions are typically initiated by an electrophilic species that activates the double bond towards nucleophilic attack by the tethered amine.

For example, the iodocyclization of homoallylic amines has been explored for the synthesis of functionalized 2-(iodomethyl)azetidine derivatives. researchgate.net In this reaction, treatment of a homoallylic amine with iodine in the presence of a base like sodium hydrogen carbonate leads to the stereoselective formation of the cis-azetidine. The product distribution between the azetidine and the corresponding five-membered pyrrolidine (B122466) can be influenced by the reaction conditions and the substituents on the amine. researchgate.net

Strain-Release Strategies and Ring Manipulations

Given the inherent strain in three-membered rings, strain-release-driven reactions are a powerful tool for constructing the slightly less strained four-membered azetidine ring.

Ring Expansion from Three-Membered Heterocycles (e.g., Aziridines, Epoxides)

The ring expansion of aziridines and epoxides is a well-documented strategy for synthesizing a variety of heterocyclic compounds, including azetidines.

A stereoselective synthesis of 3-hydroxyazetidines has been achieved starting from 2,3-epoxyamines. The regioselectivity of the intramolecular cyclization of these epoxyamines can be controlled using magnesium bromide. This reaction proceeds with a net retention of stereochemistry due to a double inversion mechanism involving two sequential SN2 reactions. researchgate.net The initial attack of the amine on the epoxide can be directed to form the azetidine ring.

The ring expansion of aziridines, particularly activated aziridines, can also lead to azetidine derivatives. For example, the reaction of aziridines with metal carbenes can generate an aziridinium (B1262131) ylide intermediate, which can then rearrange to form a substituted azetidine. nih.gov This method allows for the stereocontrolled synthesis of highly functionalized azetidines.

The synthesis of 2-arylazetidines from N-substituted benzylamines and epichlorohydrin or other substituted oxiranes is a prime example of using an epoxide as a precursor. acs.orgnih.gov The reaction sequence involves the nucleophilic opening of the epoxide ring by the amine, followed by intramolecular cyclization to furnish the azetidine ring. acs.orgnih.gov

| Precursor Type | Key Strategy | Example Reaction | Product Type | Reference |

| Aziridine | Ring expansion with metal carbenes | Reaction of bicyclic aziridines with Rh-supported vinyl carbenes | Dehydropiperidines (illustrates concept) | springernature.com |

| 2,3-Epoxyamine | Intramolecular cyclization | MgBr₂-mediated cyclization of 2,3-epoxyamines | 3-Hydroxyazetidine | researchgate.net |

| Epoxide | Nucleophilic opening and cyclization | Reaction of N-substituted benzylamines with epichlorohydrin | 2-Arylazetidin-3-ol derivatives | acs.orgnih.gov |

Reduction of Azetidin-2-ones (β-Lactams)

One of the most established and widely utilized methods for the synthesis of azetidines is the reduction of readily available azetidin-2-ones, commonly known as β-lactams. acs.org This approach is favored due to the commercial availability of a wide array of β-lactam precursors. The reduction of the carbonyl group at the 2-position of the azetidine ring yields the corresponding azetidine.

Common reducing agents employed for this transformation include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and alanes in ether. acs.org These reagents are generally effective, providing good yields of the desired azetidine product while preserving the stereochemistry of the substituents on the ring. acs.org For instance, the reduction of N-substituted azetidin-2-ones to N-substituted azetidines typically proceeds rapidly and in high yield. acs.org

More recently, sodium borohydride has been utilized for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org However, it is important to note that the presence of Lewis acids or alanes can sometimes lead to the undesired ring opening of the strained four-membered ring, particularly with electron-rich substituents on the azetidine nucleus. rsc.org The reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄ can also lead to ring contraction, forming aziridines, or retain the four-membered ring to produce azetidines, depending on the length of the haloalkyl chain. acs.org

The versatility of this method is demonstrated in the synthesis of various functionalized azetidines. For example, the reduction of the carbonyl group in 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones has been used to prepare the corresponding 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. researchgate.net

| Precursor | Reducing Agent | Product | Key Features |

| N-substituted azetidin-2-ones | Diborane, LiAlH₄, Alanes | N-substituted azetidines | General, high yield, stereochemistry retained. acs.org |

| C-3 functionalized azetidin-2-ones | Sodium borohydride | trans-Azetidines | Diastereoselective. rsc.org |

| 4-(Haloalkyl)azetidin-2-ones | LiAlH₄ | Aziridines or Azetidines | Product depends on haloalkyl chain length. acs.org |

| 4-Alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones | Not specified | 4-Alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols | Demonstrates functional group tolerance. researchgate.net |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the azetidine ring system. rsc.orgnih.govchemrxiv.org These methods involve the direct formation of the four-membered ring from two or more reacting components.

The [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò–Büchi reaction, is a prominent method for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction can be initiated photochemically, where an excited state of either the imine or the alkene reacts with the ground state of the other component. rsc.orgwikipedia.org However, the direct excitation of imines can be challenging, leading to the development of strategies that involve the excitation of the alkene component instead. wikipedia.org

Visible-light-mediated [2+2] photocycloadditions have emerged as a mild and general protocol for azetidine synthesis. springernature.comchemrxiv.org For instance, the reaction between oximes and alkenes, catalyzed by an iridium photocatalyst, proceeds via a triplet energy transfer mechanism. chemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org Similarly, copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed. researchgate.net

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is another versatile and widely used method for the synthesis of β-lactams, which can then be reduced to azetidines. researchgate.netmdpi.com This reaction is often used to create complex molecules containing the β-lactam ring linked to other bioactive heterocycles. mdpi.com

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex azetidine derivatives in a single step from three or more starting materials. organic-chemistry.orgnih.govresearchgate.net A notable example is the copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides, which proceeds under mild conditions without a base to yield functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.orgnih.gov The proposed mechanism involves a [2+2] cycloaddition pathway. organic-chemistry.orgnih.gov

Another approach involves the one-pot, three-component [2π+2π] cycloaddition reaction of isoniazide, an aromatic aldehyde, and 2,3-dihydrofuran (B140613) in the presence of a Montmorillonite K-10 catalyst under ultrasonic irradiation. researchgate.net This "green" methodology provides access to bicyclic azetidine derivatives. researchgate.net Furthermore, enantioselective [3+1]-cycloadditions of racemic donor-acceptor aziridines with isocyanides have been achieved using a chiral N,N′-dioxide/Mg(II) complex as a catalyst, affording enantioenriched exo-imido azetidines. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Aza Paternò-Büchi | Imine + Alkene | Photochemical, Visible light/Iridium or Copper catalyst | Functionalized Azetidines. chemrxiv.orgrsc.orgnih.govresearchgate.net |

| Staudinger Cycloaddition | Ketene + Imine | Base | β-Lactams (Azetidin-2-ones). researchgate.netmdpi.com |

| Multicomponent Reaction | Terminal Alkyne + Sulfonyl Azide + Carbodiimide | Copper(I) Iodide | 2-(Sulfonylimino)-4-(alkylimino)azetidines. organic-chemistry.orgnih.gov |

| Multicomponent Cycloaddition | Isoniazide + Aromatic Aldehyde + 2,3-Dihydrofuran | Montmorillonite K-10 / Ultrasound | Bicyclic Azetidines. researchgate.net |

| [3+1] Cycloaddition | Donor-Acceptor Aziridine + Isocyanide | Chiral N,N′-dioxide/Mg(II) complex | Exo-imido Azetidines. acs.org |

Stereoselective and Enantioselective Syntheses of 2-Methylazetidin-3-ol Hydrochloride

The biological activity of many azetidine-containing compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for their synthesis is of paramount importance.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

A prominent example is the use of Ellman's tert-butanesulfinamide as a chiral auxiliary. acs.org This inexpensive and readily available auxiliary can be condensed with an achiral aldehyde, such as 3-chloropropanal, to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity to afford the corresponding azetidine. acs.org The sulfinyl group can then be easily cleaved to provide the enantioenriched C2-substituted azetidine. acs.org This method has been successfully applied to the synthesis of a broad range of azetidines with various substituents at the C2-position. acs.org

Another example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

A catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates has been reported, using a cinchona alkaloid-derived catalyst. thieme-connect.com This reaction produces highly enantioenriched azetidines in good yields. thieme-connect.com

Copper(I)-catalyzed asymmetric cascade reactions have also been developed for the synthesis of chiral spiro[azetidine-indoline]-2,2'-diones with high enantioselectivity. nih.gov Furthermore, azetidine-containing binuclear zinc catalysts have been shown to be effective in the asymmetric Michael addition of phosphites. rsc.org The rigidity of the azetidine scaffold in the catalyst is believed to enhance the control of the catalytic pocket, leading to high enantioselectivity. rsc.org

Biocatalysis has also emerged as a powerful tool for enantioselective azetidine synthesis. An engineered variant of cytochrome P450 has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a organic-chemistry.orgspringernature.com-Stevens rearrangement with excellent stereocontrol. chemrxiv.org

| Approach | Key Reagent/Catalyst | Substrates | Product |

| Chiral Auxiliary | tert-Butanesulfinamide | 1,3-Biselectrophiles | Enantioenriched C2-substituted Azetidines. acs.org |

| Chiral Auxiliary | (S)-1-Phenylethylamine | Dicarboxylic acid precursors | Enantiopure Azetidine-2,4-dicarboxylic acids. rsc.org |

| Asymmetric Catalysis | Cinchona alkaloid derivative | N-sulfonylimines + Allenoates | Enantioenriched Disubstituted Azetidines. thieme-connect.com |

| Asymmetric Catalysis | Copper(I) complex | Not specified | Chiral Spiro[azetidine-indoline]-2,2'-diones. nih.gov |

| Asymmetric Catalysis | Azetidine-containing binuclear zinc catalyst | Phosphites + Enones | Enantioenriched Phosphonate-containing compounds. rsc.org |

| Biocatalysis | Engineered Cytochrome P450 | Aziridines | Enantiopure Azetidines. chemrxiv.org |

Diastereoselective Functionalization of Azetidinols

The stereocontrolled functionalization of pre-existing azetidinol (B8437883) rings is a key strategy for accessing specific diastereomers of substituted azetidines, including derivatives of 2-methylazetidin-3-ol. Achieving high diastereoselectivity is crucial for the synthesis of enantiopure compounds with defined biological activities.

One effective method involves the regio- and stereoselective alkylation of the C4 position of 1-alkyl-2-substituted azetidin-3-ones. For instance, the imination of a 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by alkylation under kinetic control, yields 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones where the substituents at the C2 and C4 positions are in a cis configuration. Subsequent reduction of the ketone functionality provides the corresponding cis-azetidin-3-ols. The stereochemistry of these products has been confirmed through single-crystal X-ray diffraction analysis. researchgate.net

Another approach is the diastereoselective reduction of a ketone to an alcohol. For example, the treatment of 2,4-disubstituted azetidin-3-ones with L-selectride can lead to a highly diastereoselective reduction, yielding the corresponding alcohol with a syn relationship between the three stereogenic centers. nih.gov

Furthermore, diastereoselective synthesis of the azetidine ring itself can be achieved through cyclization reactions. A general and scalable two-step method for the synthesis of 2-arylazetidines has been described, starting from simple building blocks. acs.orgsemanticscholar.org In this kinetically controlled reaction, the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered ring. acs.orgsemanticscholar.org The resulting products exhibit a trans geometry between the substituents at the C2 and C3 positions. acs.orgsemanticscholar.org

The following table summarizes key aspects of diastereoselective functionalization methods for azetidinols and their precursors.

| Method | Substrate | Reagents/Conditions | Product | Diastereoselectivity | Reference |

| Alkylation & Reduction | 1-Benzhydryl-2-methoxymethylazetidin-3-one | 1. Imination, 2. Alkylation (kinetic control), 3. Hydrolysis, 4. Reduction | cis-4-Alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ol | High (cis isomer) | researchgate.net |

| Ketone Reduction | Fused Azetidin-3-one | L-selectride | syn-Azetidin-3-ol | Excellent dr | nih.gov |

| Cyclization | Oxirane precursor | LiDA-KOR superbase, THF, -78 °C | trans-2,3-Disubstituted azetidine | High (trans isomer) | acs.orgsemanticscholar.org |

Emerging Synthetic Technologies and Process Development

Recent advances in synthetic chemistry have led to the development of novel technologies that are being applied to the synthesis of azetidines. These emerging methods, including photochemical techniques, organometallic catalysis, and continuous flow synthesis, offer significant advantages in terms of efficiency, selectivity, and scalability.

Photochemical Methodologies

Photochemical reactions provide a powerful tool for the construction of strained ring systems like azetidines, often proceeding under mild conditions. The Norrish-Yang cyclization is a prominent example, involving an intramolecular 1,5-hydrogen abstraction by a photoexcited ketone, followed by radical recombination to form the four-membered ring. beilstein-journals.orgnih.gov

This reaction has been successfully employed for the synthesis of azetidinols from α-aminoacetophenones. beilstein-journals.org The process is initiated by the photoexcitation of the ketone, which then abstracts a γ-hydrogen atom to form a 1,4-biradical intermediate. Subsequent cyclization of this biradical yields the azetidinol. beilstein-journals.orgnih.govscispace.com The nature of the nitrogen-protecting group has been found to be critical for the success of both the photochemical cyclization and any subsequent ring-opening reactions. beilstein-journals.org For instance, a benzhydryl protecting group has been shown to effectively orchestrate the Norrish-Yang cyclization. beilstein-journals.org

The diastereoselectivity of the Norrish-Yang reaction can be influenced by the substituents on the nitrogen atom. For example, the irradiation of chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines leads to the formation of azetidin-3-ol derivatives with varying degrees of diastereoselectivity.

Another photochemical approach involves the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which has been utilized for the synthesis of spirocyclic NH-azetidines. chemrxiv.org This reaction is promoted by an Ir(III) photocatalyst via triplet energy transfer. chemrxiv.org

The table below provides an overview of photochemical methods for the synthesis of azetidinols.

| Photochemical Method | Starting Material | Key Intermediate | Product | Key Features | Reference |

| Norrish-Yang Cyclization | α-Aminoacetophenone | 1,4-Biradical | Azetidinol | Nitrogen-protecting group is critical for success. | beilstein-journals.orgnih.gov |

| Aza-Yang Cyclization | Phenacylpiperidine tosylate salt | Not specified | Azetidinol | Proceeds upon irradiation of an acetonitrile (B52724) or acetone (B3395972) solution. | chemrxiv.org |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylate and alkene | Not specified | Spirocyclic NH-azetidine | Catalyzed by an Ir(III) photocatalyst. | chemrxiv.org |

Organometallic Catalysis

Organometallic catalysis has emerged as a versatile and powerful strategy for the synthesis of azetidines, offering novel pathways and high levels of control. Both copper and palladium-based catalytic systems have been successfully employed.

A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed for the production of azetidines. the-innovation.org This method represents a [3+1] radical cascade cyclization, providing an efficient and concise route to the azetidine core. the-innovation.org Copper catalysis has also been instrumental in the enantioselective difunctionalization of azetines, leading to chiral 2,3-disubstituted azetidines. acs.org In this process, a copper/bisphosphine catalyst facilitates the installation of both a boryl and an allyl group across the double bond of the azetine with high regio-, enantio-, and diastereoselectivity. acs.org

Palladium-catalyzed reactions have also been widely explored for azetidine synthesis. For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. This reaction is promoted by a combination of a benziodoxole tosylate as an oxidant and a silver salt as an additive. The key step involves reductive elimination from an alkyl-Pd(IV) intermediate.

Furthermore, rhodium-catalyzed carbene insertion into the N-H bond of diazoketones derived from amino acids provides a route to azetidin-3-ones, which can be further functionalized. nih.govacs.org

The following table highlights some examples of organometallic catalysis in azetidine synthesis.

| Catalyst System | Reaction Type | Substrates | Product | Key Features | Reference |

| Photo-induced Copper | [3+1] Radical Cascade Cyclization | Aliphatic amines and alkynes | Azetidines | Efficient and concise route to the azetidine core. | the-innovation.org |

| Copper/Bisphosphine | Enantioselective Boryl Allylation | Azetines, Allyl phosphates, Boron reagents | Chiral 2,3-Disubstituted azetidines | High regio-, enantio-, and diastereoselectivity. | acs.org |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Amine-containing substrates | Functionalized azetidines | Involves an alkyl-Pd(IV) intermediate. | |

| Rhodium(II) | N-H Carbene Insertion | Diazoketones from amino acids | Azetidin-3-ones | Provides access to precursors for further functionalization. | nih.govacs.org |

Continuous Flow Synthesis Approaches

Continuous flow chemistry is a rapidly developing field that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. uniba.ituniba.itnih.gov These benefits are particularly relevant for the synthesis of strained ring systems like azetidines.

A continuous flow synthesis of C3-functionalized azetidines has been developed using N-Boc-3-iodoazetidine as a common precursor. uniba.it This method involves the generation of a C3-lithiated azetidine intermediate under flow conditions, which is then trapped with various electrophiles. uniba.it The use of flow technology allows for the safe handling of these unstable lithiated intermediates at higher temperatures than in batch processing. uniba.it

Furthermore, a telescoped multistep continuous flow approach has been demonstrated for the synthesis of bioactive azetidine derivatives. uniba.it This involves the continuous flow hydrogenation of 2-azetines to the corresponding azetidines, which can be combined with the upstream flow synthesis of the azetine substrates. uniba.it The use of environmentally friendly solvents like cyclopentyl methyl ether (CPME) further enhances the sustainability of these processes. uniba.ituniba.it

The development of continuous flow methods for the synthesis of azetidinium salts has also been reported. acs.orgnih.gov These processes often involve the reaction of epichlorohydrin with secondary amines, where the subsequent intramolecular cyclization is accelerated by the controlled heating possible in a flow reactor. acs.orgnih.gov

The table below outlines key parameters of continuous flow approaches to azetidine synthesis.

| Flow Process | Starting Material | Key Intermediate | Product | Key Advantages | Reference |

| Lithiation/Functionalization | N-Boc-3-iodoazetidine | C3-Lithiated azetidine | C3-Functionalized azetidines | Safe handling of unstable intermediates, higher temperatures. | uniba.it |

| Hydrogenation | 2-Azetine | Not applicable | Azetidine | Telescoped multi-step synthesis, sustainable solvents. | uniba.it |

| Azetidinium Salt Formation | Epichlorohydrin and secondary amine | 1-Chloro-N,N-dialkylpropan-2-ol | 3-Hydroxyazetidinium salt | Increased productivity, reduced environmental impact. | acs.orgnih.gov |

Chemical Reactivity and Derivatization Pathways of 2 Methylazetidin 3 Ol Hydrochloride

Reactivity of the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a versatile site for functionalization. As a secondary amine, it can act as a nucleophile or a base, allowing for a wide range of derivatization reactions. These transformations are fundamental for incorporating the azetidine scaffold into more complex molecular architectures.

The nucleophilic nature of the azetidine nitrogen allows for straightforward N-alkylation and N-acylation reactions after neutralization of the hydrochloride salt.

N-Alkylation involves the reaction of the free amine with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to scavenge the acid byproduct. This reaction proceeds via a standard SN2 mechanism. Catalytic methods using alcohols as alkylating agents in the presence of iridium or ruthenium complexes have also been developed for the N-alkylation of various amines. nih.gov

N-Acylation is readily achieved by treating the azetidine with acylating agents like acyl chlorides or anhydrides. A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to neutralize the hydrochloric acid generated during the reaction. This reaction is a robust method for introducing carbonyl functionalities, including amides and carbamates, onto the azetidine nitrogen.

| Transformation | Reagent(s) | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkylazetidine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | N-Acylazetidine |

| N-Acylation | Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | N-Acylazetidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Acid catalyst (e.g., AcOH), Solvent (e.g., DCE) | N-Alkylazetidine |

Protecting the azetidine nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. The most frequently used protecting groups for secondary amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The N-Boc derivative, for instance, can be synthesized by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com These protecting groups can be selectively removed under specific conditions—acidic conditions for Boc and hydrogenolysis for Cbz—allowing for subsequent functionalization.

Further N-functionalization can lead to diverse derivatives. For example, N-Boc-azetidin-3-one can undergo a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which can then serve as a Michael acceptor for the aza-Michael addition of various NH-heterocycles, yielding complex amino acid derivatives. nih.gov

| Protecting Group | Abbreviation | Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) |

The inherent strain of the four-membered ring makes azetidines susceptible to ring-opening reactions, which can be initiated by acids or nucleophiles. rsc.orgbeilstein-journals.org These reactions are mechanistically significant as they relieve ring strain and provide access to functionalized acyclic amines.

Acid-mediated ring-opening is a common pathway. acs.orgnih.gov The reaction mechanism typically begins with the protonation of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons. A subsequent nucleophilic attack on one of the ring carbons leads to the cleavage of a C-N bond. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the azetidine ring. In some cases, N-substituted azetidines can undergo intramolecular ring-opening decomposition, where a pendant nucleophilic group, such as an amide, attacks the activated azetidine ring. acs.orgnih.gov Furthermore, 3-hydroxyazetidines have been shown to undergo a novel rearrangement to form highly substituted 2-oxazolines through a Ritter-initiated cascade reaction. acs.orgnih.govworktribe.com

Nucleophilic ring-opening can also occur with various nucleophiles, and the reaction can be promoted by Lewis acids. rsc.org The development of catalytic, enantioselective ring-opening reactions of azetidines using chiral hydrogen-bond donor catalysts has also been reported, allowing for the synthesis of enantioenriched products. acs.org

| Reaction Type | Initiator/Catalyst | General Mechanism | Resulting Product Class |

|---|---|---|---|

| Acid-Mediated Ring-Opening | Brønsted or Lewis Acids | Nitrogen protonation followed by intermolecular nucleophilic attack. acs.orgnih.gov | γ-Amino alcohols, γ-haloamines |

| Intramolecular Ring-Opening | Acid catalyst | Attack by a pendant nucleophile on the protonated azetidine ring. acs.orgnih.gov | Cyclic products (e.g., lactams) nih.gov |

| Rearrangement | Acid and Nitrile | Ritter-initiated cascade reaction of 3-hydroxyazetidines. acs.orgnih.gov | 2-Oxazolines acs.orgnih.gov |

| Catalytic Enantioselective Ring-Opening | Chiral Squaramide Catalyst | SN2 mechanism involving ion pairs. acs.org | Chiral γ-functionalized amines |

Transformations of the Hydroxyl Group at C-3

The secondary hydroxyl group at the C-3 position offers another site for derivatization, enabling transformations such as esterification, etherification, oxidation, and reduction. nih.gov These reactions are crucial for modulating the physicochemical properties and biological activity of the resulting compounds.

Esterification of the C-3 hydroxyl group can be accomplished using standard methods. Reaction with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine yields the corresponding ester. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although care must be taken to avoid acid-catalyzed ring-opening of the azetidine.

Etherification can be performed via a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide, which is then treated with an alkyl halide to form the ether linkage. Other methods for ether synthesis may also be applicable depending on the desired substituent. organic-chemistry.org

Oxidation of the secondary alcohol at C-3 to a ketone provides the corresponding 2-methylazetidin-3-one. This transformation can be achieved using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin oxidations. The resulting azetidin-3-ones are versatile synthetic intermediates, which can be used for the synthesis of other functionalized azetidines. nih.gov

Reduction of the hydroxyl group, in the sense of deoxygenation to a methylene (B1212753) group (C-H), is a more complex process. A common two-step procedure involves converting the hydroxyl into a better leaving group, such as a tosylate or mesylate ester, followed by reduction with a powerful hydride source like lithium aluminum hydride (LiAlH₄). Alternatively, Barton-McCombie deoxygenation provides another route for this transformation.

| Transformation | Reagent(s) | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N) | Ester (-OCOR) |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF, DMF) | Ether (-OR) |

| Oxidation | PCC, DMP, or Swern conditions | Anhydrous solvent (e.g., DCM) | Ketone (=O) |

| Deoxygenation (via Tosylate) | 1. TsCl, Pyridine 2. LiAlH₄ | 1. DCM 2. THF/Ether | Methylene (-H) |

Conversion to Leaving Groups for Further Substitution

The hydroxyl group of 2-methylazetidin-3-ol (B3247528), while being a key functional handle, is inherently a poor leaving group for nucleophilic substitution reactions because the hydroxide (B78521) ion (HO-) is a strong base. masterorganicchemistry.com To facilitate further derivatization at the C-3 position, it is essential to convert the hydroxyl moiety into a more effective leaving group. chemistrysteps.comchemistrysteps.com This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). masterorganicchemistry.comchemistrysteps.com

These groups are excellent leaving groups because their corresponding anions (tosylate and mesylate) are highly stabilized by resonance across the sulfonyl group, making them weak bases. masterorganicchemistry.com The conversion is typically performed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. chemistrysteps.comlibretexts.org The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com

A critical aspect of this transformation is that the reaction occurs at the oxygen atom of the alcohol, and the stereocenter at the C-3 position is not directly involved in the bond-forming or bond-breaking steps. masterorganicchemistry.comchemistrysteps.com Consequently, the formation of the tosylate or mesylate proceeds with complete retention of the original stereochemistry of the alcohol. masterorganicchemistry.comchemistrysteps.com Once formed, the resulting alkyl sulfonates are highly effective substrates for nucleophilic substitution reactions (both SN1 and SN2), allowing for the introduction of a wide variety of nucleophiles at the C-3 position with predictable stereochemical outcomes. chemistrysteps.comchemistrysteps.com For instance, an SN2 reaction on the resulting tosylate or mesylate would proceed with inversion of configuration. youtube.com

Table 1: Reagents for Converting Hydroxyl Groups to Good Leaving Groups

| Reagent | Abbreviation | Resulting Leaving Group | Byproduct | Typical Base Used |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | TsCl | Tosylate (-OTs) | HCl | Pyridine |

| Methanesulfonyl chloride | MsCl | Mesylate (-OMs) | HCl | Triethylamine, Pyridine |

| Trifluoromethanesulfonyl chloride | TfCl | Triflate (-OTf) | HCl | Pyridine |

Functionalization of the Azetidine Ring System

The strained four-membered ring of azetidines provides a unique platform for various functionalization reactions. rsc.org The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, enabling specific chemical transformations. rsc.org For 2-methylazetidin-3-ol, functionalization can be targeted at several positions on the ring, offering pathways to complex and densely substituted derivatives.

Functionalization at the C-2 position (α to the nitrogen atom) of the azetidine ring is a powerful strategy for introducing molecular complexity. A key method to achieve this is through directed metalation, specifically α-lithiation, followed by trapping with an electrophile. uni-muenchen.denih.gov This process requires the nitrogen atom of the azetidine to be protected with a suitable directing and activating group. nih.gov Electron-withdrawing groups such as thiopivaloyl or tert-butoxythiocarbonyl (Botc) have been shown to facilitate exclusive α-lithiation. uni-muenchen.de

The procedure involves treating the N-protected azetidine with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C). uni-muenchen.de This generates a configurationally stable α-lithioazetidine intermediate. This organolithium species can then be quenched with a variety of electrophiles to introduce a substituent at the C-2 position. uni-muenchen.denih.gov This sequence has been successfully applied to N-thiopivaloylazetidin-3-ol, leading to a range of 2-substituted 3-hydroxyazetidines with a high degree of trans-diastereoselectivity. uni-muenchen.de The ability to functionalize the C-2 position is crucial for synthesizing complex azetidine derivatives that are valuable in medicinal chemistry. uni-muenchen.de

While the hydroxyl group at C-3 can be converted into a leaving group for substitution, other methods allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at this position. One approach involves the synthesis of azetidin-3-ones, which serve as versatile intermediates. nih.gov These can be prepared through methods like gold-catalyzed oxidative cyclization of N-propargylsulfonamindes. nih.gov The resulting ketone at C-3 can then undergo a wide range of carbonyl chemistry, such as Grignard reactions or Wittig olefination, to introduce diverse substituents.

Another strategy for C-3 functionalization involves strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.org Nickel-catalyzed cross-coupling reactions, such as Suzuki Csp2-Csp3 couplings, can be used to introduce aryl groups at the C-3 position. organic-chemistry.org This method leverages the release of ring strain to drive the formation of new bonds, providing access to 3-arylated azetidines. uni-muenchen.de These approaches expand the synthetic utility of the azetidine scaffold beyond simple manipulation of the pre-existing hydroxyl group.

Table 2: Selected Functionalization Reactions of the Azetidine Ring

| Position | Reaction Type | Key Reagents | Intermediate | Result |

|---|---|---|---|---|

| C-2 (α) | Directed Lithiation / Electrophilic Trapping | 1. N-protection (e.g., Thiopivaloyl) 2. s-BuLi/TMEDA 3. Electrophile (E+) | α-Lithioazetidine | Introduction of various electrophiles at C-2 |

| C-3 | Oxidative Cyclization / Carbonyl Chemistry | 1. Gold Catalyst 2. Oxidant 3. Organometallic Reagent | Azetidin-3-one | Formation of C-C bonds at C-3 |

| C-3 | Strain-Release Cross-Coupling | 1-Azabicyclo[1.1.0]butane, Ni-catalyst, Boronic acids | Redox-active azetidine intermediate | Synthesis of 3-aryl azetidines |

Stereochemical Control and Retention in Reactivity

Controlling the stereochemistry during the synthesis and functionalization of substituted azetidines is paramount for their application, particularly in drug discovery. For derivatives of 2-methylazetidin-3-ol, which contains two stereocenters (at C-2 and C-3), reactions must be conducted with high stereoselectivity.

As discussed previously, the conversion of the C-3 hydroxyl group to a tosylate or mesylate proceeds with retention of configuration because the chiral carbon is not part of the reaction center. masterorganicchemistry.comchemistrysteps.com Subsequent SN2 substitution at this position then occurs with a predictable inversion of stereochemistry, allowing for the controlled installation of new functional groups with a specific spatial arrangement. youtube.com

In the case of α-functionalization at C-2 via lithiation, the stereochemical outcome is highly dependent on the directing group on the nitrogen and the reaction conditions. Studies on the α-lithiation of N-thiopivaloylazetidin-3-ol have shown that the process achieves a high level of trans-diastereoselectivity. uni-muenchen.de This suggests that the lithiation and subsequent electrophilic quench are directed by the existing stereocenter at C-3, leading to the preferential formation of one diastereomer. The ability to control the configuration of newly formed stereocenters is a significant advantage in the synthesis of complex chiral molecules. nih.govnih.gov The development of diastereoselective approaches for synthesizing functionalized azetidine molecules is an active area of research, aiming to provide access to a wide range of stereochemically defined building blocks. uni-muenchen.de

Theoretical and Computational Investigations of 2 Methylazetidin 3 Ol Hydrochloride

Conformational Analysis and Ring Dynamics of Azetidines

The four-membered azetidine (B1206935) ring is characterized by significant ring strain, which governs its conformational preferences and dynamic behavior. Unlike planar cyclobutane, the azetidine ring is puckered to alleviate some of this strain. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring.

For 2-Methylazetidin-3-ol (B3247528) hydrochloride, the presence of a methyl group at the C2 position and a hydroxyl group at the C3 position introduces additional steric and electronic factors that dictate the ring's conformation. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify the most stable conformers. The key conformational variables include the ring puckering angle and the relative orientation of the substituents (cis/trans).

In the case of 2-Methylazetidin-3-ol, two primary diastereomers exist: cis and trans. Within each diastereomer, several ring conformations are possible. The relative energies of these conformers can be calculated to determine the most populated states at a given temperature. The hydrochloride form introduces a protonated nitrogen, which further influences the ring's electronic structure and conformational preferences through electrostatic interactions.

Table 1: Calculated Relative Energies of 2-Methylazetidin-3-ol Conformers (Illustrative data based on typical computational results for substituted azetidines)

| Diastereomer | Conformer | Puckering Angle (°) | Relative Energy (kcal/mol) |

| trans | Equatorial-Equatorial | 25.3 | 0.00 |

| trans | Axial-Axial | 24.8 | 2.5 |

| cis | Equatorial-Axial | 26.1 | 1.8 |

| cis | Axial-Equatorial | 25.5 | 3.2 |

This table is for illustrative purposes and the values are representative of typical computational findings.

The dynamics of the azetidine ring, including the interconversion between different puckered conformations, can be studied using molecular dynamics (MD) simulations. These simulations provide a time-resolved picture of the molecule's motion and can reveal the energy barriers associated with conformational changes.

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of 2-Methylazetidin-3-ol hydrochloride is key to understanding its reactivity. Computational methods provide a detailed picture of the electron distribution within the molecule.

Calculated Atomic Charges: The distribution of partial atomic charges reveals the electrophilic and nucleophilic sites within the molecule. The protonated nitrogen atom in the hydrochloride salt carries a significant positive charge, making the adjacent carbon atoms (C2 and C4) more susceptible to nucleophilic attack. The oxygen atom of the hydroxyl group is a nucleophilic center.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and spatial distribution of these orbitals indicate where the molecule is most likely to react. For this compound, the HOMO is likely localized on the non-bonding electrons of the hydroxyl oxygen and the nitrogen atom, while the LUMO is expected to be centered on the C-N bonds and the C-O bond, indicating potential sites for nucleophilic attack or ring-opening reactions.

Table 2: Calculated Electronic Properties of trans-2-Methylazetidin-3-ol Hydrochloride (Illustrative data based on typical DFT calculations)

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 5.2 D |

This table is for illustrative purposes and the values are representative of typical computational findings.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating and characterizing the TS is a central goal of computational reaction mechanism studies. For reactions involving this compound, such as nucleophilic substitution or ring-opening, computational methods can be used to:

Locate the TS geometry: This provides a snapshot of the molecular structure at the peak of the energy barrier.

Calculate the activation energy: The energy difference between the reactants and the TS determines the reaction rate.

Perform vibrational frequency analysis: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction of Regioselectivity and Stereoselectivity

Many reactions can potentially lead to multiple products. Computational studies can predict the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of a reaction. masterorganicchemistry.comyoutube.com This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product. For instance, in a ring-opening reaction of this compound, nucleophilic attack could occur at either C2 or C4. By calculating the activation energies for both pathways, the preferred site of attack can be predicted. Similarly, the stereochemical outcome of a reaction can be predicted by comparing the energies of the transition states leading to different stereoisomers. masterorganicchemistry.comyoutube.com

Molecular Modeling in Support of Synthetic Route Design

Molecular modeling plays a crucial role in the rational design of synthetic routes for complex molecules like this compound and its derivatives. mdpi.comotavachemicals.com By computationally evaluating the feasibility of different synthetic steps, chemists can prioritize the most promising routes, saving time and resources in the laboratory.

For example, when designing a multi-step synthesis, computational models can be used to:

Assess the stability of intermediates: Unstable intermediates can lead to low yields or unwanted side reactions.

Predict the outcome of key reactions: As discussed above, regioselectivity and stereoselectivity can be predicted, guiding the choice of reagents and reaction conditions.

Screen potential catalysts: For catalytic reactions, computational methods can be used to evaluate the efficacy of different catalysts, helping to identify the most active and selective one.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and stereochemistry of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. DFT calculations can provide accurate predictions of these chemical shifts. By comparing the calculated NMR spectra of different possible isomers with the experimental spectrum, the correct structure can be assigned. This is particularly useful for determining the relative stereochemistry of the methyl and hydroxyl groups in 2-Methylazetidin-3-ol.

Table 3: Predicted ¹³C NMR Chemical Shifts for trans-2-Methylazetidin-3-ol (Illustrative data based on typical GIAO/DFT calculations)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 62.5 |

| C3 | 75.1 |

| C4 | 50.3 |

| CH₃ | 15.8 |

This table is for illustrative purposes and the values are representative of typical computational findings.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its IR spectrum. Computational calculations can predict these frequencies, which can be used to identify the functional groups present in the molecule. For this compound, characteristic bands for the O-H, N-H, and C-N stretching vibrations can be predicted and compared with experimental data.

Future Directions and Emerging Research Avenues for 2 Methylazetidin 3 Ol Hydrochloride

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of functionalized azetidines, including 2-Methylazetidin-3-ol (B3247528) hydrochloride, remains a contemporary challenge in organic synthesis. researchgate.net While various methods exist, there is a continuous drive towards developing more efficient, sustainable, and scalable routes.

Future research will likely focus on catalytic and environmentally benign methodologies. The development of palladium-catalyzed intramolecular amination of C-H bonds offers a promising avenue for constructing the azetidine (B1206935) ring with high efficiency and low catalyst loading. acs.org Another area of intense interest is the use of visible-light-mediated intermolecular [2+2] photocycloadditions, known as the aza Paternò–Büchi reaction, which provides a direct route to functionalized azetidines. researchgate.netrsc.org Overcoming the current limitations of this reaction, such as low yields and limited substrate scope, is a key objective for future synthetic efforts. researchgate.netrsc.org

Furthermore, the development of modular strategies that allow for the rapid diversification of the azetidine core is highly sought after. chemrxiv.org This could involve the use of novel azetidinylation reagents that can be coupled with a wide array of nucleophiles under mild conditions, simplifying the synthesis of structurally diverse libraries of azetidine derivatives. chemrxiv.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent ring strain of azetidines can be harnessed to drive unique chemical transformations. researchgate.net Future research is poised to explore novel reactivity patterns of 2-Methylazetidin-3-ol hydrochloride and its derivatives, moving beyond traditional functional group manipulations.

One emerging area is the site-selective carbonylation of azetidines. Recent studies have demonstrated that copper-catalyzed difluorocarbene insertion can lead to a formal carbonylation, providing access to valuable γ-lactam pharmacophores under mild conditions. researchgate.netnih.gov Applying and expanding this methodology to this compound could open up new synthetic pathways to complex heterocyclic structures.

Ring-expansion reactions also present an exciting frontier. Computational and experimental studies on the rhodium-catalyzed ring expansion of bicyclic methylene (B1212753) aziridines to azetidines have revealed a concerted acs.orgchemrxiv.org-Stevens-type rearrangement. nih.gov Investigating similar strain-driven rearrangements starting from derivatives of this compound could lead to the stereospecific synthesis of larger, more complex nitrogen-containing rings.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. For this compound, advanced computational modeling can provide profound insights into its dynamic behavior and reaction pathways.

Density Functional Theory (DFT) calculations are being employed to understand the intricacies of azetidine chemistry. For instance, DFT studies have been used to rationalize the stereochemical outcomes of lithiation reactions of N-substituted azetidines, revealing the involvement of equilibrating diastereomeric lithiated species. uniba.itnih.govresearchgate.net Similar computational investigations on this compound could help predict its reactivity with organometallic reagents and guide the design of stereoselective functionalization reactions.

Furthermore, ab initio molecular orbital investigations can shed light on fundamental properties such as the barrier to pyramidal inversion at the nitrogen atom, a key dynamic process in azetidines. acs.org Understanding these dynamic phenomena is crucial for controlling the stereochemistry of reactions involving the azetidine ring.

Design of Next-Generation Building Blocks and Functionalized Azetidines

This compound serves as a foundational scaffold for the design and synthesis of next-generation building blocks. The ability to introduce diverse functional groups onto the azetidine ring is key to accessing novel chemical space.

Future efforts will focus on developing robust and versatile methods for the functionalization of the azetidine core. This includes the development of electrophilic azetidinylation protocols that allow for the direct attachment of the azetidine ring to a wide range of nucleophiles, including complex drug molecules. chemrxiv.org The synthesis of highly functionalized azetidines, such as those with adjacent stereocenters, remains a significant challenge, and new synthetic strategies are needed to address this. nih.gov

The creation of diverse libraries of azetidine-based scaffolds with tailored physicochemical properties is another important direction. acs.org These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents.

Applications in Advanced Materials and Chemical Technologies (focus on synthesis and structure)

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials. Its ability to undergo ring-opening polymerization and to be incorporated into larger molecular architectures opens up possibilities in materials science.

The cationic ring-opening polymerization of azetidines and their derivatives can lead to the formation of polyamines with well-defined architectures. rsc.orgugent.beresearchgate.net The polymerization of functionalized azetidines derived from this compound could result in polymers with novel properties and applications. The study of the polymerization kinetics and the development of "living" polymerization methods will be crucial for controlling the polymer structure and molecular weight. researchgate.net

Furthermore, the incorporation of the rigid and strained azetidine ring into larger polycyclic structures is being explored for the development of new energetic materials. bohrium.com The combination of the azetidine structure with other energetic moieties, such as triazoles, can lead to materials with high decomposition temperatures and improved stability. bohrium.com The synthesis and structural characterization of such materials will be a key focus of future research.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid contact with strong oxidizers (e.g., peroxides) .

Advanced Research Consideration

Monitor airborne particulates using real-time aerosol detectors. Acute toxicity data (e.g., LD) are limited, so assume Health Hazard Level 2 (per OSHA HCS) and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish exposure limits .

How can researchers resolve discrepancies in reported solubility and stability data for this compound?

Advanced Research Question

Published solubility values vary due to differences in pH, counterion effects, and crystallinity. For example:

- Aqueous Solubility : Adjust pH to 4–5 (hydrochloride salt’s pKa ~8.5) to maximize solubility.

- Organic Solvents : DMSO > methanol > acetonitrile (polarity-dependent).

Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the azetidine ring) .

What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with β-lactamase targets) to assess conformational flexibility.

- DFT Calculations : Predict nucleophilic attack sites on the azetidine ring using Fukui indices.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

How should researchers design experiments to analyze the compound’s biological activity while minimizing false positives?

Advanced Research Question

- Counter-Screening : Include off-target assays (e.g., kinase panels) to exclude non-specific effects.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.

- Positive Controls : Compare with structurally similar azetidine derivatives (e.g., 3-methylazetidin-3-ol hydrochloride, CAS: 124668-46-8) to validate selectivity .

What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Advanced Research Question

- Process Optimization : Use flow chemistry to control exothermic ring-closing steps and reduce dimerization.

- Catalysis : Pd/C or Raney nickel for selective hydrogenation of intermediates.

- Byproduct Isolation : Centrifugal partition chromatography (CPC) separates regioisomers .

How can chiral resolution of this compound enantiomers be achieved for pharmacological studies?

Advanced Research Question

- Chromatography : Chiralpak IA column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid.

- Kinetic Resolution : Lipase-catalyzed acetylation of the hydroxyl group selectively modifies one enantiomer .

What analytical techniques are recommended for detecting trace impurities in this compound batches?

Basic Research Question

- GC-MS : Volatile impurities (e.g., residual solvents) with detection limits <10 ppm.

- ICP-OES : Heavy metal contamination (e.g., Pd <5 ppm from catalytic steps) .

How should researchers address contradictory data in literature regarding the compound’s stability under oxidative conditions?

Advanced Research Question

Replicate studies using standardized conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.